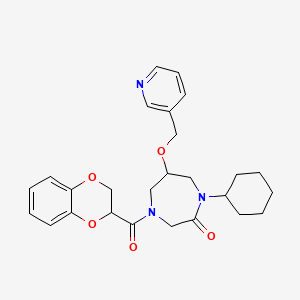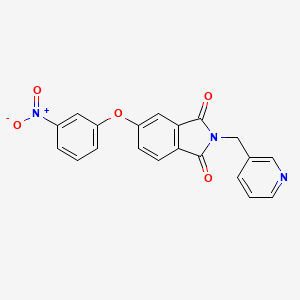![molecular formula C21H26N2O3 B6074329 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6074329.png)
4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine is a synthetic compound that belongs to the class of morpholinyl compounds. It is also known as PPM-18 and has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine involves the inhibition of various cellular pathways and enzymes. It has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation. Additionally, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. These mechanisms of action contribute to its antitumor and antiproliferative activities.
Biochemical and Physiological Effects:
4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which contribute to its anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine for lab experiments include its potent antitumor and antiproliferative activities, as well as its antimicrobial, anti-inflammatory, and analgesic properties. However, its limitations include its cytotoxicity and potential side effects, which need to be carefully evaluated before use in experiments.
Future Directions
There are several future directions for the research and development of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine. These include the evaluation of its efficacy and safety in preclinical and clinical trials, the investigation of its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular disorders, and the development of novel analogs with improved properties. Additionally, further studies are needed to elucidate its mechanism of action and the molecular targets involved in its activities.
Synthesis Methods
The synthesis of 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine involves a multi-step process. The first step involves the reaction of 3-phenyl-2-propynoic acid with piperidine to yield 1-(3-phenyl-2-propynoyl)-3-piperidinyl)propan-1-one. In the second step, this intermediate is reacted with morpholine to obtain the final product, 4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine.
Scientific Research Applications
4-{3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanoyl}morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor and antiproliferative activities against various cancer cell lines. Additionally, it has been found to possess antimicrobial, anti-inflammatory, and analgesic properties.
properties
IUPAC Name |
1-morpholin-4-yl-3-[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(22-13-15-26-16-14-22)11-9-19-7-4-12-23(17-19)21(25)10-8-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7,9,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNXKZUQWDZLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C#CC2=CC=CC=C2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)
![N-(tetrahydro-2-furanylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6074255.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6074259.png)
![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074269.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074272.png)

![N-[4-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6074294.png)
![4-[(1-propyl-4-piperidinyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6074300.png)
![5-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide trifluoroacetate](/img/structure/B6074307.png)
![7,11-dicyano-10-hydroxy-3-methyl-9-aza-3-azoniaspiro[5.5]undeca-7,10-dien-8-olate](/img/structure/B6074314.png)
![2-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6074318.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6074326.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074335.png)